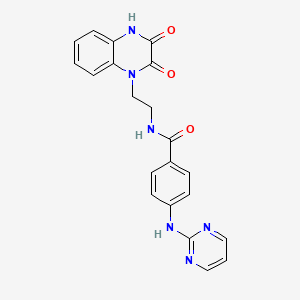![molecular formula C21H23FN4O B12162784 1-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12162784.png)
1-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure that includes a cyclopentyl group, a fluorophenyl group, and a pyrazolo[3,4-b]pyridine core, making it a subject of interest for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Cyclopentyl Group: This step often involves alkylation reactions using cyclopentyl halides under basic conditions.
Attachment of the Fluorophenyl Group: This can be done via Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds.
Final Amidation: The carboxylic acid group on the pyrazolo[3,4-b]pyridine core is converted to the amide using reagents like carbodiimides in the presence of the appropriate amine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine core, potentially reducing double bonds or nitro groups if present.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced pyrazolo[3,4-b]pyridine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazolo[3,4-b]pyridine core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopentyl-N-[2-(4-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure but with a different position of the fluorine atom.
1-Cyclopentyl-N-[2-(3-chlorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Chlorine instead of fluorine.
1-Cyclopentyl-N-[2-(3-methylphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in the 3-position of the phenyl ring can significantly alter the compound’s electronic properties and biological activity, making it unique compared to its analogs.
Eigenschaften
Molekularformel |
C21H23FN4O |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
1-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23FN4O/c1-14-11-18(21(27)23-10-9-15-5-4-6-16(22)12-15)19-13-24-26(20(19)25-14)17-7-2-3-8-17/h4-6,11-13,17H,2-3,7-10H2,1H3,(H,23,27) |
InChI-Schlüssel |
VZQCLOKZBFZMQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCCC4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12162701.png)
![{6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone](/img/structure/B12162702.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B12162709.png)

![1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone](/img/structure/B12162716.png)

![(4E)-5-(2,3-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12162720.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B12162730.png)
![N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12162736.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B12162746.png)
![2-{[5-(4-Fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12162749.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide](/img/structure/B12162773.png)
![2-[(1-hydroxybutan-2-yl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162775.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione](/img/structure/B12162778.png)
